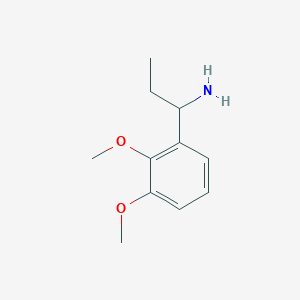

1-(2,3-Dimethoxyphenyl)propan-1-amine

Description

Contextualization within the Class of Alkoxy-Substituted Phenethylamines

Alkoxy-substituted phenethylamines are a broad and significant class of organic compounds that feature one or more alkoxy groups (-OR) attached to the phenyl ring of the phenethylamine (B48288) backbone. nih.govwikipedia.org These compounds are of considerable interest in medicinal chemistry and pharmacology due to their diverse biological activities. The position and number of alkoxy substituents on the aromatic ring can profoundly influence the compound's properties, including its receptor binding affinity and metabolic stability.

1-(2,3-Dimethoxyphenyl)propan-1-amine fits squarely within this class, distinguished by its specific 2,3-dimethoxy substitution pattern. This arrangement of methoxy (B1213986) groups creates a unique electronic and steric environment on the aromatic ring, which can impart specific characteristics to the molecule. Research into alkoxy-substituted phenethylamines often explores how variations in the substitution pattern affect the compound's chemical behavior and potential utility.

Academic Significance as a Synthetic Target and Intermediate

In academic research, 1-(2,3-Dimethoxyphenyl)propan-1-amine holds significance primarily as a synthetic target and a versatile intermediate for the construction of more complex molecules. The amine functional group serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities.

Overview of Research Trajectories for Arylpropan-1-amines

Research into arylpropan-1-amines, a class that includes 1-(2,3-Dimethoxyphenyl)propan-1-amine, follows several key trajectories. A primary focus is the development of efficient and stereoselective synthetic methods. libretexts.org The creation of chiral amines with high enantiomeric purity is a significant goal, as the biological activity of such compounds is often dependent on their stereochemistry. rsc.org

Another important research avenue is the exploration of the chemical space around the arylpropan-1-amine scaffold. This involves the synthesis of a library of derivatives with varied substituents on both the aromatic ring and the amine nitrogen. These libraries are then often used in screening programs to identify compounds with interesting chemical or physical properties. Furthermore, computational studies are increasingly employed to predict the properties and reactivity of these molecules, guiding synthetic efforts and providing deeper insights into their behavior.

Interactive Data Table: Properties of 1-(2,3-Dimethoxyphenyl)propan-1-amine

| Property | Value |

| Molecular Formula | C11H17NO2 |

| Molecular Weight | 195.26 g/mol |

| IUPAC Name | 1-(2,3-dimethoxyphenyl)propan-1-amine |

| CAS Number | Not available |

| Appearance | Not specified |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Note: Physical properties for this specific compound are not widely documented in publicly available literature.

Structure

3D Structure

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-4-9(12)8-6-5-7-10(13-2)11(8)14-3/h5-7,9H,4,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIJLGSUJKQBOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=C(C(=CC=C1)OC)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 1 2,3 Dimethoxyphenyl Propan 1 Amine

Reductive Amination Protocols for Primary Amine Synthesis

Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of a ketone or aldehyde with ammonia (B1221849) or a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding amine. libretexts.orgstudylib.net

Reaction of Carbonyl Precursors with Ammonia/Amine Derivatives

The direct reaction of a carbonyl compound, in this case, 2,3-dimethoxypropiophenone, with ammonia is a fundamental step in reductive amination. This reaction forms a hemiaminal intermediate, which then dehydrates to yield an imine. The subsequent reduction of this imine leads to the desired primary amine. The use of ammonia is crucial for the synthesis of primary amines. nih.gov Catalytic systems, including those based on iron, can facilitate this transformation, often under elevated temperature and pressure. nih.gov

Utilization of Borohydride (B1222165) Reducing Agents (e.g., Sodium Triacetoxyborohydride (B8407120), Sodium Borohydride)

Borohydride reagents are common choices for the reduction step in reductive amination due to their selectivity and mild reaction conditions.

Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly effective for the reductive amination of ketones. organic-chemistry.orgorganic-chemistry.orgnih.gov It is a mild and selective reducing agent, allowing for a one-pot reaction where the carbonyl compound, amine, and reducing agent are mixed. organic-chemistry.org The reaction is often carried out in solvents like 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF). organic-chemistry.orgacs.org Acetic acid can be used as a catalyst, especially for ketone reactions. organic-chemistry.org A key advantage of sodium triacetoxyborohydride is its tolerance of various functional groups that might be sensitive to other reducing agents. organic-chemistry.orgorganic-chemistry.org

Sodium Borohydride (NaBH₄): While also a versatile reducing agent, sodium borohydride is sometimes used in a stepwise procedure. This can be advantageous in cases where dialkylation is a concern, particularly when reacting aldehydes with primary amines. organic-chemistry.org In such a process, the imine is pre-formed and then subsequently reduced with sodium borohydride. organic-chemistry.org

Table 1: Comparison of Borohydride Reducing Agents in Reductive Amination

| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Borohydride (NaBH₄) |

| Reactivity | Mild and selective | More reactive |

| Procedure | Often used in a one-pot, direct amination | Can be used in a stepwise, indirect amination |

| Substrate Scope | Wide variety of aldehydes and ketones nih.gov | Effective for imine reduction |

| Side Reactions | Fewer side products, less dialkylation nih.gov | Potential for over-alkylation in direct amination |

| Solvents | 1,2-dichloroethane (DCE), Tetrahydrofuran (THF) organic-chemistry.org | Methanol (B129727) (for imine reduction) organic-chemistry.org |

Catalytic Hydrogenation using Palladium-on-Carbon (Pd/C)

Catalytic hydrogenation represents another significant route for the reduction of the imine intermediate formed from the carbonyl precursor. Palladium-on-carbon (Pd/C) is a commonly used heterogeneous catalyst for this purpose. nih.govnih.gov The reaction is typically carried out under a hydrogen atmosphere. The efficiency of the catalyst can be influenced by factors such as the method of preparation and the size of the palladium nanoparticles. nih.gov This method is considered a green and atom-efficient approach to amine synthesis. researchgate.net The reduction of oximes, which can be formed from ketones, to amines using Pd/C and hydrogen gas in water under mild conditions has also been reported, offering a sustainable option. rsc.org

Alternative Synthetic Pathways for 1-(2,3-Dimethoxyphenyl)propan-1-amine Formation

Beyond direct reductive amination of a propiophenone (B1677668), alternative synthetic strategies can be employed to generate 1-(2,3-dimethoxyphenyl)propan-1-amine. These routes often involve the synthesis and subsequent reduction of different intermediate compounds.

Reduction of Nitroalkene Intermediates

This pathway involves the initial synthesis of a nitroalkene, specifically 1-(2,3-dimethoxyphenyl)-2-nitropropene. This intermediate can be prepared through a Henry reaction (nitroaldol condensation) between 2,3-dimethoxybenzaldehyde (B126229) and nitroethane. wikipedia.orgyoutube.com The resulting nitroalkene can then be reduced to the corresponding primary amine. This reduction can be a two-step process, first reducing the double bond to form the nitroalkane, followed by the reduction of the nitro group. mdma.ch Reagents such as sodium borohydride can be used for the initial reduction of the nitroalkene to the nitroalkane. mdma.chresearchgate.net The subsequent reduction of the nitro group to an amine can be achieved using various methods, including catalytic hydrogenation with Pd/C. mdma.ch

Reduction of Propiophenone Derivatives

An alternative to the direct reductive amination of the ketone involves the conversion of the propiophenone derivative into an oxime, followed by its reduction. 2,3-Dimethoxypropiophenone can be reacted with hydroxylamine (B1172632) to form the corresponding oxime. This oxime can then be reduced to the primary amine, 1-(2,3-dimethoxyphenyl)propan-1-amine. Various reducing agents and catalytic systems can be employed for the reduction of oximes to amines, including catalytic hydrogenation. organic-chemistry.orgnih.gov This method provides a two-step approach from the ketone to the final amine product.

Table 2: Overview of Synthetic Pathways

| Pathway | Starting Material | Intermediate | Key Reaction(s) |

| Reductive Amination | 2,3-Dimethoxypropiophenone | Imine | Imine formation, Reduction (e.g., NaBH(OAc)₃, Catalytic Hydrogenation) |

| Nitroalkene Reduction | 2,3-Dimethoxybenzaldehyde | 1-(2,3-Dimethoxyphenyl)-2-nitropropene | Henry Reaction, Reduction of C=C, Reduction of NO₂ |

| Propiophenone Oxime Reduction | 2,3-Dimethoxypropiophenone | 2,3-Dimethoxypropiophenone oxime | Oxime formation, Reduction |

Arylation Reactions in Amine Synthesis

The construction of the carbon-nitrogen bond is a cornerstone of amine synthesis. Arylation reactions, particularly palladium-catalyzed cross-coupling methods like the Buchwald-Hartwig amination, represent a powerful strategy for forming C(sp²)-N bonds. wikipedia.orgopenochem.org This reaction facilitates the coupling of an amine with an aryl halide or triflate, making it a viable, albeit indirect, route to synthesizing the arylamine core of 1-(2,3-dimethoxyphenyl)propan-1-amine. wikipedia.orglibretexts.org

The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired N-aryl amine and regenerate the catalyst. libretexts.org The choice of ligand is critical to the reaction's success, with sterically hindered biaryl phosphine (B1218219) ligands (e.g., XPhos, BrettPhos) being particularly effective in promoting the coupling of a wide range of substrates under milder conditions. acs.orgbeilstein-journals.org

For the synthesis of the target compound, this would conceptually involve the reaction between a suitable propyl-1-amine precursor and an activated 2,3-dimethoxyphenyl derivative, such as 1-bromo-2,3-dimethoxybenzene. The efficiency of such a coupling is highly dependent on the optimization of the catalyst system, base, and solvent.

Table 1: Key Components in Buchwald-Hartwig Amination for Arylamine Synthesis

| Component | Function / Examples | Significance |

|---|---|---|

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | XPhos, SPhos, BrettPhos, BINAP | Stabilizes the palladium center and facilitates key steps of the catalytic cycle. wikipedia.org |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Activates the amine nucleophile by deprotonation. |

| Aryl Electrophile | Aryl bromides, chlorides, triflates | Provides the aryl group for the C-N bond formation. |

| Solvent | Toluene, Dioxane, THF | Provides the medium for the reaction. |

Mitsunobu Reaction Strategies for Amine Derivatization

The Mitsunobu reaction is a versatile and powerful method for the stereospecific conversion of alcohols into a variety of functional groups, including amines, with a characteristic inversion of stereochemistry. organic-chemistry.orgnih.gov This reaction is particularly useful for the derivatization of a chiral alcohol precursor into a chiral amine. The classic Mitsunobu reaction involves an alcohol, a nucleophile (such as a phthalimide (B116566) or an azide), a phosphine (typically triphenylphosphine, PPh₃), and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov

The mechanism proceeds through the formation of a highly reactive alkoxyphosphonium salt intermediate. organic-chemistry.org The nucleophile then displaces the activated hydroxyl group via an Sₙ2 pathway, resulting in the inversion of the stereocenter. nih.gov To synthesize a primary amine like 1-(2,3-dimethoxyphenyl)propan-1-amine, one would start with the corresponding (R)- or (S)-1-(2,3-dimethoxyphenyl)propan-1-ol. This alcohol would be treated with a nitrogen nucleophile surrogate, such as phthalimide or hydrazoic acid. Subsequent hydrolysis (for the phthalimide adduct) or reduction (for the azide (B81097) adduct) would unveil the primary amine. organic-chemistry.org

A significant advantage of this method is its high stereospecificity, which allows for the reliable synthesis of enantiomerically enriched amines from chiral alcohols. nih.gov However, traditional Mitsunobu conditions are generally limited to acidic nucleophiles (pKa < 13), and modifications may be necessary to accommodate less acidic nitrogen sources. researchgate.net

Enantioselective Synthesis of 1-(2,3-Dimethoxyphenyl)propan-1-amine Stereoisomers

Producing enantiomerically pure amines is of paramount importance in medicinal chemistry. Several advanced strategies have been developed to control the stereochemical outcome of the synthesis of chiral amines like the stereoisomers of 1-(2,3-dimethoxyphenyl)propan-1-amine.

Biocatalytic Approaches (e.g., Transaminase-mediated Synthesis)

Biocatalysis has emerged as a green and highly efficient alternative to traditional chemical methods for producing chiral amines. rsc.org Amine transaminases (ATAs), in particular, are powerful tools for the asymmetric synthesis of amines from prochiral ketones. rsc.orgmdpi.com These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a ketone acceptor. mdpi.com

The synthesis of a specific enantiomer of 1-(2,3-dimethoxyphenyl)propan-1-amine would start from the corresponding prochiral ketone, 1-(2,3-dimethoxyphenyl)propan-1-one (B2990563). By selecting an appropriate (R)- or (S)-selective transaminase, one can directly produce the desired (R)- or (S)-amine with typically excellent enantiomeric excess (>99% ee). rsc.orgnih.gov This approach is highly attractive due to its remarkable selectivity, mild reaction conditions (aqueous medium, room temperature), and positive environmental profile. rsc.org Research on structurally similar 1-arylpropan-2-amines has demonstrated the effectiveness of this method, achieving high conversions and enantioselectivities. nih.gov

Table 2: Representative Transaminase-Mediated Asymmetric Synthesis of Chiral Amines

| Substrate (Ketone) | Biocatalyst | Amine Donor | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 1-Phenylpropan-2-one | ArR-TA | Isopropylamine | 89 | >99 |

| 1-(3,4-Dimethoxyphenyl)propan-2-one | ArR-TA | Isopropylamine | 88 | >99 |

| 1-(3,4-Diethoxyphenyl)propan-2-one | ArR-TA | Isopropylamine | 88 | >99 |

(Data adapted from a study on structurally similar compounds to illustrate typical reaction efficiency). nih.gov

Asymmetric Catalysis Employing Chiral Ligands

Transition metal-catalyzed asymmetric hydrogenation of imines or enamines is one of the most powerful and widely used methods for the synthesis of chiral amines. nih.govacs.org This strategy involves a two-step process: first, the precursor ketone, 1-(2,3-dimethoxyphenyl)propan-1-one, is condensed with an amine source (like ammonia or benzylamine) to form a prochiral imine. Second, this imine is hydrogenated using a transition metal catalyst (commonly Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand. researchgate.net

The chiral ligand creates a chiral environment around the metal center, directing the delivery of hydrogen to one face of the imine C=N double bond, thereby generating one enantiomer of the amine in excess. nih.gov A vast array of chiral phosphine and diamine ligands (e.g., BINAP, DuPhos, Josiphos) have been developed, allowing for the synthesis of a wide range of chiral amines with exceptionally high enantioselectivities. acs.org This method is highly valued for its efficiency, broad substrate scope, and excellent stereocontrol. nih.gov

Table 3: Common Chiral Ligands for Asymmetric Hydrogenation of Imines

| Ligand Family | Metal | Typical Substrates | Achievable Enantioselectivity |

|---|---|---|---|

| BINAP | Ru, Rh | Aromatic & Aliphatic Imines | High to Excellent (>95% ee) |

| DuPhos | Rh | N-Acyl Enamines, Imines | Excellent (>98% ee) |

| Josiphos | Ir, Rh | Aromatic Imines | Excellent (>98% ee) |

| f-Binaphane | Ir | N-Alkyl Imines | High (>90% ee) |

Diastereoselective Synthesis through Chiral Auxiliaries

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry. wikipedia.org In this approach, an achiral substrate is covalently bonded to a chiral molecule (the auxiliary), which then directs the stereochemical course of a subsequent reaction. researchgate.net After the key bond-forming step, the auxiliary is removed to yield the enantiomerically enriched product.

For synthesizing a chiral amine, a common strategy involves acylating an Evans-type oxazolidinone auxiliary with propanoic acid. santiago-lab.comwilliams.edu The resulting imide can be deprotonated to form a chiral enolate. This enolate then reacts diastereoselectively with an electrophile. Alternatively, auxiliaries like pseudoephedrine or Ellman's tert-butanesulfinamide can be employed. osi.lvharvard.edunih.gov For instance, condensation of 2,3-dimethoxybenzaldehyde with Ellman's auxiliary would form an N-sulfinyl imine. Diastereoselective addition of an ethyl nucleophile (e.g., EtMgBr) to this imine, followed by acidic removal of the auxiliary, would yield the chiral 1-(2,3-dimethoxyphenyl)propan-1-amine. osi.lv The steric bulk of the auxiliary effectively shields one face of the reactive intermediate, leading to high diastereoselectivity in the addition step. wikipedia.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The principles of green chemistry provide a framework for designing chemical syntheses that are safer, more efficient, and environmentally benign. mdpi.comunibo.it The synthesis of amines, including 1-(2,3-dimethoxyphenyl)propan-1-amine, can be significantly improved by applying these principles.

Key green chemistry concepts relevant to amine synthesis include:

Catalysis: Using catalytic reagents (e.g., biocatalysts, transition metal catalysts) in small amounts is superior to using stoichiometric reagents, as it reduces waste. mdpi.com The biocatalytic and asymmetric hydrogenation methods discussed above are prime examples of this principle. rsc.orgacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Asymmetric hydrogenation, which adds a molecule of H₂, has an excellent atom economy. acs.org

Use of Renewable Feedstocks & Safer Solvents: Biocatalytic methods often use water as a solvent and operate under mild conditions, reducing energy consumption and avoiding hazardous organic solvents. rsc.org

Waste Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. Highly selective reactions, such as enantioselective catalysis, minimize the formation of unwanted stereoisomers, thereby reducing separation waste.

The shift from classical stoichiometric methods to modern catalytic and biocatalytic approaches for the synthesis of chiral amines like 1-(2,3-dimethoxyphenyl)propan-1-amine exemplifies the successful application of green chemistry principles, leading to more sustainable and efficient manufacturing processes. researchgate.net

Ultrasound-Assisted Synthesis Methodologies

The application of ultrasonic irradiation in organic synthesis, often referred to as sonochemistry, has emerged as a powerful tool for accelerating chemical reactions and improving yields. researchgate.netnih.gov The chemical effects of ultrasound arise from acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with transient high temperatures and pressures. researchgate.net This energy input can enhance mass transfer and activate substrates, often leading to significantly reduced reaction times and milder reaction conditions compared to conventional thermal methods. ksu.edu.sa

In the context of synthesizing 1-(2,3-dimethoxyphenyl)propan-1-amine, ultrasound can be applied to the key reductive amination step. Sonication can facilitate the formation of the intermediate imine from 2,3-dimethoxypropiophenone and ammonia and promote its subsequent reduction. researchgate.net The use of ultrasound has been shown to be effective in the synthesis of various amines and heterocyclic compounds, providing excellent yields in shorter timeframes. ksu.edu.sanih.gov This methodology avoids the need for high temperatures and prolonged heating, which can lead to side-product formation. nih.gov

| Parameter | Conventional Thermal Method | Ultrasound-Assisted Method |

| Energy Source | Oil bath / Heating mantle | Ultrasonic bath / probe |

| Temperature | Typically 80-165°C | Ambient to 40°C |

| Reaction Time | Several hours (e.g., 4-12 h) | Minutes to few hours (e.g., 30 min - 2 h) |

| Yield | Moderate to good | Good to excellent |

| Notes | May require higher pressure and can lead to thermal decomposition or side reactions. | Promotes higher reaction rates and cleaner product profiles due to localized energy. nih.gov |

This table presents a comparative overview of conventional thermal versus ultrasound-assisted synthesis based on general findings in amine synthesis.

Solvent-Free Reaction Conditions

A core principle of green chemistry is the reduction or elimination of volatile organic solvents, which contribute to environmental pollution and pose safety risks. nih.gov Solvent-free synthesis, or "neat" reactions, offer a sustainable alternative by using only the reacting species, sometimes with a solid support or catalyst. rsc.orgbas.bg These reactions are often coupled with energy sources like microwave irradiation, which can dramatically reduce reaction times from hours to minutes. researchgate.net

For the synthesis of 1-(2,3-dimethoxyphenyl)propan-1-amine, a solvent-free approach could be implemented for the Leuckart reaction, a specific type of reductive amination that uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent. wikipedia.orgntnu.no By mixing 2,3-dimethoxypropiophenone directly with ammonium formate and heating the mixture under microwave irradiation, the target amine could be formed efficiently without the need for a solvent. This approach offers significant advantages, including simplified work-up procedures, reduced chemical waste, and lower energy consumption. nih.gov Such solvent-free methods have been successfully applied to the synthesis of various propargylamines and other nitrogen-containing compounds. nih.govrsc.org

| Parameter | Conventional Solvent-Based Method | Solvent-Free Method |

| Solvent | Toluene, Methanol, etc. | None |

| Reaction Time | 6-24 hours | 5-30 minutes (with microwave) |

| Work-up Procedure | Requires solvent evaporation, liquid-liquid extraction. | Direct isolation of the product, often by simple filtration or recrystallization. bas.bg |

| Environmental Impact | Generates volatile organic compound (VOC) waste. | Minimal chemical waste, aligns with green chemistry principles. nih.gov |

| Energy Consumption | Prolonged heating required. | Short reaction time leads to lower energy use. |

This table compares a traditional solvent-based reaction with a solvent-free approach, highlighting the environmental and efficiency benefits of the latter based on established green chemistry protocols.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a theoretical measure of the efficiency of a chemical reaction, quantifying the proportion of reactant atoms that are incorporated into the desired product. jocpr.com It is a fundamental concept in green chemistry, aiming to maximize the use of raw materials and minimize waste. jocpr.com A higher atom economy indicates a more sustainable process. The calculation is as follows:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

The synthesis of 1-(2,3-dimethoxyphenyl)propan-1-amine via a direct reductive amination of 2,3-dimethoxypropiophenone with ammonia and hydrogen is an example of a reaction with high atom economy.

Reaction: C₁₁H₁₄O₃ + NH₃ + H₂ → C₁₁H₁₇NO₂ + H₂O

Calculation:

MW of 1-(2,3-Dimethoxyphenyl)propan-1-amine (C₁₁H₁₇NO₂): 195.25 g/mol

MW of Reactants (C₁₁H₁₄O₃ + NH₃ + H₂): 194.23 + 17.03 + 2.02 = 213.28 g/mol

Atom Economy = (195.25 / 213.28) x 100 = 91.5%

| Reaction Type | General Mechanism | Typical Atom Economy | Example |

| Addition | Reactants combine to form a single product. | High (often 100%) | Diels-Alder Reaction jocpr.com |

| Reductive Amination | Ketone + Amine + Reducing Agent → Amine + Water | High (as calculated, >90%) | Synthesis of 1-(2,3-dimethoxyphenyl)propan-1-amine |

| Substitution | Part of one molecule is replaced by another atom/group. | Moderate | Williamson Ether Synthesis |

| Elimination | A molecule splits into two or more smaller molecules. | Low | Dehydration of an alcohol |

| Wittig Reaction | Forms an alkene and a phosphine oxide byproduct. | Very Low | Synthesis of alkenes from aldehydes/ketones |

This table illustrates how different reaction types compare in terms of their theoretical atom economy, contextualizing the efficiency of the proposed synthesis.

Chemical Reactivity and Transformation Mechanisms of 1 2,3 Dimethoxyphenyl Propan 1 Amine

Nucleophilic Reactions of the Amine Functionality

The presence of a lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. byjus.com This characteristic allows it to readily participate in a variety of nucleophilic reactions, including acylation, alkylation, and salt formation.

Acylation Reactions for Amide Formation

Primary amines, such as 1-(2,3-dimethoxyphenyl)propan-1-amine, react with acylating agents like acid chlorides and acid anhydrides through nucleophilic acyl substitution to yield N-substituted amides. byjus.comorgoreview.com The reaction is initiated by the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acylating agent. orgoreview.comsavemyexams.com This forms a tetrahedral intermediate, which then collapses, expelling a leaving group (e.g., a chloride ion) to form the stable amide product. orgoreview.com The resulting amide is significantly less nucleophilic than the initial amine due to the delocalization of the nitrogen's lone pair into the carbonyl group, which prevents further acylation. orgoreview.com A base, such as pyridine, is often used to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. orgoreview.com

The general mechanism for this transformation is a nucleophilic addition-elimination process. savemyexams.com

Table 1: Representative Acylation Reactions

| Acylating Agent | Product Name | Chemical Structure of Product |

|---|---|---|

| Acetyl Chloride | N-[1-(2,3-Dimethoxyphenyl)propyl]acetamide | ![Chemical structure of N-[1-(2,3-Dimethoxyphenyl)propyl]acetamide](https://storage.googleapis.com/llm-assets/gcs/240801-1630-1.png) |

| Propionyl Chloride | N-[1-(2,3-Dimethoxyphenyl)propyl]propanamide | ![Chemical structure of N-[1-(2,3-Dimethoxyphenyl)propyl]propanamide](https://storage.googleapis.com/llm-assets/gcs/240801-1630-2.png) |

| Benzoyl Chloride | N-[1-(2,3-Dimethoxyphenyl)propyl]benzamide | ![Chemical structure of N-[1-(2,3-Dimethoxyphenyl)propyl]benzamide](https://storage.googleapis.com/llm-assets/gcs/240801-1630-3.png) |

| Acetic Anhydride | N-[1-(2,3-Dimethoxyphenyl)propyl]acetamide | ![Chemical structure of N-[1-(2,3-Dimethoxyphenyl)propyl]acetamide](https://storage.googleapis.com/llm-assets/gcs/240801-1630-1.png) |

Alkylation Reactions to Yield Secondary and Tertiary Amines

The amine group of 1-(2,3-dimethoxyphenyl)propan-1-amine can act as a nucleophile in reactions with alkyl halides to form more substituted amines. However, direct alkylation is often difficult to control because the resulting secondary amine is typically more nucleophilic than the primary amine from which it was formed. masterorganicchemistry.com This can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, through successive alkylations. masterorganicchemistry.comlibretexts.orgwikipedia.org

To achieve more selective mono-alkylation, reductive amination is a preferred method. stackexchange.comchemistrysteps.com This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine using a mild reducing agent like sodium triacetoxyborohydride (B8407120) or sodium cyanoborohydride. stackexchange.comacs.orgresearchgate.net This one-pot procedure avoids the issue of over-alkylation. stackexchange.com

Table 2: Potential Alkylation Products

| Alkylating Agent / Method | Product Class | Example Product Name |

|---|---|---|

| Methyl Iodide (Direct Alkylation) | Secondary/Tertiary Amine Mixture | 1-(2,3-Dimethoxyphenyl)-N-methylpropan-1-amine |

| Ethyl Bromide (Direct Alkylation) | Secondary/Tertiary Amine Mixture | N-Ethyl-1-(2,3-dimethoxyphenyl)propan-1-amine |

| Acetaldehyde (Reductive Amination) | Secondary Amine | N-Ethyl-1-(2,3-dimethoxyphenyl)propan-1-amine |

| Acetone (Reductive Amination) | Secondary Amine | N-Isopropyl-1-(2,3-dimethoxyphenyl)propan-1-amine |

Salt Formation with Acids

As a primary amine, 1-(2,3-dimethoxyphenyl)propan-1-amine is a basic compound due to the lone pair of electrons on the nitrogen atom. libretexts.org It readily reacts with both mineral and carboxylic acids in a classic acid-base neutralization reaction to form ammonium salts. lumenlearning.combritannica.com For instance, with hydrochloric acid, it forms 1-(2,3-dimethoxyphenyl)propan-1-aminium chloride. youtube.com This salt formation increases the water solubility of the amine and results in a crystalline solid that is often more thermally stable and has less odor than the free base. libretexts.orgyoutube.com The reaction is reversible, and the free amine can be regenerated by treatment with a strong base, such as sodium hydroxide. britannica.comyoutube.com

Table 3: Salt Formation with Various Acids

| Acid | Resulting Salt Name |

|---|---|

| Hydrochloric Acid (HCl) | 1-(2,3-Dimethoxyphenyl)propan-1-aminium chloride |

| Sulfuric Acid (H₂SO₄) | 1-(2,3-Dimethoxyphenyl)propan-1-aminium sulfate |

| Nitric Acid (HNO₃) | 1-(2,3-Dimethoxyphenyl)propan-1-aminium nitrate |

| Acetic Acid (CH₃COOH) | 1-(2,3-Dimethoxyphenyl)propan-1-aminium acetate (B1210297) |

Electrophilic Aromatic Substitution Reactions on the Dimethoxyphenyl Moiety

The 2,3-dimethoxyphenyl ring of the molecule is highly activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating methoxy (B1213986) (-OCH₃) groups. wikipedia.orgmsu.edu These groups increase the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. minia.edu.egvanderbilt.edu

The directing influence of the substituents determines the position of substitution. The methoxy groups are strong ortho- and para-directors. umkc.eduyoutube.com The alkylamine side chain is also an activating, ortho-, para-directing group. However, under the strongly acidic conditions often used for EAS reactions, the amine group is protonated to form an ammonium ion (-NH₃⁺), which is a deactivating, meta-directing group. youtube.com In such cases, the powerful activating and directing effects of the two methoxy groups will dominate the reaction's regioselectivity. masterorganicchemistry.comstackexchange.com The most activated positions on the ring, considering both electronic effects and steric hindrance, are C4, C5, and C6. Substitution is most likely to occur at the C4 and C5 positions, which are ortho or para to the methoxy groups and less sterically hindered.

Halogenation Studies

Halogenation of the aromatic ring can be achieved by reacting the compound with halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃). masterorganicchemistry.com For highly activated rings like 2,3-dimethoxybenzene, these reactions can sometimes proceed under milder conditions. masterorganicchemistry.com The electrophile (e.g., Br⁺) will preferentially attack the positions most activated by the methoxy groups. Based on the directing effects, a mixture of mono-halogenated products would be expected, with substitution occurring at the available ortho and para positions relative to the methoxy groups.

Table 4: Predicted Halogenation Products

| Reagent | Predicted Major Product(s) |

|---|---|

| Br₂ / FeBr₃ | 1-(4-Bromo-2,3-dimethoxyphenyl)propan-1-amine and 1-(5-Bromo-2,3-dimethoxyphenyl)propan-1-amine |

| Cl₂ / AlCl₃ | 1-(4-Chloro-2,3-dimethoxyphenyl)propan-1-amine and 1-(5-Chloro-2,3-dimethoxyphenyl)propan-1-amine |

| I₂ / H₂O₂ | 1-(4-Iodo-2,3-dimethoxyphenyl)propan-1-amine and 1-(5-Iodo-2,3-dimethoxyphenyl)propan-1-amine |

Nitration Reactions

Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. quizlet.com The strongly acidic conditions will protonate the amine group, creating a deactivating -NH₃⁺ substituent. However, the two methoxy groups are strong activators and their ortho-, para-directing influence will control the position of substitution. stackexchange.comlibretexts.org The electron-rich nature of the veratrole (1,2-dimethoxybenzene) core means that nitration can proceed readily, potentially without the need for a strong acid catalyst like sulfuric acid, which is typically required for less activated rings. stackexchange.comechemi.com The substitution pattern is expected to favor the positions activated by both methoxy groups.

Table 5: Predicted Nitration Products

| Reagent | Predicted Major Product(s) |

|---|---|

| HNO₃ / H₂SO₄ | 1-(4-Nitro-2,3-dimethoxyphenyl)propan-1-amine and 1-(5-Nitro-2,3-dimethoxyphenyl)propan-1-amine |

| HNO₃ | 1-(4-Nitro-2,3-dimethoxyphenyl)propan-1-amine and 1-(5-Nitro-2,3-dimethoxyphenyl)propan-1-amine |

Sulfonation Reactions

The sulfonation of 1-(2,3-dimethoxyphenyl)propan-1-amine involves the introduction of a sulfonic acid (-SO₃H) group onto the aromatic ring through an electrophilic aromatic substitution (SEAr) reaction. This transformation is typically achieved using strong sulfonating agents such as concentrated or fuming sulfuric acid (H₂SO₄ containing dissolved SO₃). youtube.com The reactivity and regioselectivity of the substitution are dictated by the combined electronic and steric effects of the substituents already present on the benzene ring: the two methoxy groups (-OCH₃) and the 1-aminopropyl group.

The two methoxy groups at positions 2 and 3 are strong activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. organicchemistrytutor.comminia.edu.eg Conversely, under the highly acidic conditions required for sulfonation, the amine functional group of the propan-1-amine side chain will be protonated to form an ammonium salt (-NH₃⁺). This ammonium group is a strong deactivating group and a meta-director because of its electron-withdrawing inductive effect. youtube.com

The directing effects of these groups on the incoming electrophile (sulfur trioxide, SO₃, or its protonated form) are as follows:

2-methoxy group: Directs ortho (to position 3, occupied) and para (to position 5).

3-methoxy group: Directs ortho (to positions 2 and 4) and para (to position 6).

1-(ammoniopropyl) group: Directs meta (to positions 3 and 5).

The powerful activating and directing influence of the methoxy groups typically dominates the deactivating effect of the ammonium group. minia.edu.eglibretexts.org Therefore, substitution is expected to occur at positions activated by the methoxy groups. Position 4 is activated (ortho to the 3-methoxy group), and positions 5 and 6 are also activated (para to the 2-methoxy and 3-methoxy groups, respectively). Steric hindrance from the bulky propan-1-amine side chain may influence the final product distribution, potentially favoring substitution at the less hindered positions 6 and 4 over position 5. By analogy with the sulfonation of 1,2,3-trimethoxybenzene, which selectively yields the 4-sulfonic acid derivative, substitution at position 4 is a highly probable outcome. researchgate.net

Table 1: Predicted Regioselectivity in the Sulfonation of 1-(2,3-Dimethoxyphenyl)propan-1-amine

| Ring Position | Directing Influence | Predicted Outcome |

|---|---|---|

| 4 | Ortho to 3-OCH₃ (Activating) | Major Product |

| 5 | Para to 2-OCH₃ (Activating), Meta to -NH₃⁺ (Deactivating) | Minor Product (potential steric hindrance) |

| 6 | Para to 3-OCH₃ (Activating) | Major Product |

Transformations of the Propan-1-amine Backbone

Oxidation Reactions to Ketones or Aldehydes

The primary amine of 1-(2,3-dimethoxyphenyl)propan-1-amine is located on a secondary carbon atom. Oxidation of this functional group leads to the formation of the corresponding ketone, 1-(2,3-dimethoxyphenyl)propan-1-one (B2990563). This transformation cannot yield an aldehyde without cleavage of a carbon-carbon bond.

Several methods are available for the oxidation of primary amines to ketones. researchgate.net One common approach involves the formation of an intermediate Schiff base (imine), which is subsequently hydrolyzed. For instance, the amine can be reacted with a suitable carbonyl-containing reagent, such as mesitylglyoxal, to form an imine. This intermediate then undergoes a prototropic rearrangement to an isomeric Schiff base, which yields the final ketone product upon mild acidic hydrolysis. researchgate.net Another method involves treatment of the amine with benzoyl peroxide in the presence of a base like caesium carbonate. This forms a hydroxylamine (B1172632) intermediate which, upon gentle heating, converts directly to the ketone. researchgate.net

Table 2: Reagents for the Oxidation of 1-(2,3-Dimethoxyphenyl)propan-1-amine

| Reagent System | Intermediate | Product |

|---|---|---|

| 1. Mesitylglyoxal 2. H₃O⁺ (mild) | Schiff Base (Imine) | 1-(2,3-Dimethoxyphenyl)propan-1-one |

| 1. Benzoyl Peroxide, Cs₂CO₃ 2. Heat (50-70°C) | Hydroxylamine derivative | 1-(2,3-Dimethoxyphenyl)propan-1-one |

Reduction Reactions to Alcohols or other Amines

Transformations of the propan-1-amine backbone via reduction typically involve the reduction of the corresponding ketone, 1-(2,3-dimethoxyphenyl)propan-1-one, which is formed from the oxidation of the parent amine.

Reduction to Alcohols: The carbonyl group of 1-(2,3-dimethoxyphenyl)propan-1-one can be readily reduced to a secondary alcohol, 1-(2,3-dimethoxyphenyl)propan-1-ol. This is a standard transformation accomplished using common hydride reducing agents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ethereal solvent are highly effective for this purpose. The reaction proceeds via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

Reduction to other Amines: The ketone can also be converted back to an amine through reductive amination. If reacted with ammonia (B1221849) in the presence of a reducing agent (such as H₂/catalyst, NaBH₃CN, or NaBH(OAc)₃), the parent amine, 1-(2,3-dimethoxyphenyl)propan-1-amine, can be regenerated. utwente.nl If a primary or secondary amine is used instead of ammonia, a new secondary or tertiary amine, respectively, can be synthesized at the C1 position of the propyl chain.

Table 3: Reduction Products of 1-(2,3-Dimethoxyphenyl)propan-1-one

| Reagent | Reaction Type | Product |

|---|---|---|

| Sodium borohydride (NaBH₄) | Carbonyl Reduction | 1-(2,3-Dimethoxyphenyl)propan-1-ol |

| Lithium aluminum hydride (LiAlH₄) | Carbonyl Reduction | 1-(2,3-Dimethoxyphenyl)propan-1-ol |

| Ammonia (NH₃) + NaBH₃CN | Reductive Amination | 1-(2,3-Dimethoxyphenyl)propan-1-amine |

Mechanistic Investigations of 1-(2,3-Dimethoxyphenyl)propan-1-amine Reactions

Sulfonation Mechanism: The sulfonation of the aromatic ring proceeds via the classical electrophilic aromatic substitution (SEAr) mechanism. nih.gov

Generation of the Electrophile: In fuming sulfuric acid, sulfur trioxide (SO₃) acts as the potent electrophile. It may be protonated by H₂SO₄ to form the even more reactive HSO₃⁺.

Nucleophilic Attack and Formation of the Sigma Complex: The electron-rich π system of the dimethoxyphenyl ring attacks the electrophilic sulfur atom of SO₃. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, particularly at the positions ortho and para to the point of attack. The stability of this intermediate is enhanced by the electron-donating methoxy groups.

Deprotonation and Aromatization: A weak base, such as HSO₄⁻ or H₂O, removes a proton from the carbon atom that was attacked by the electrophile. This restores the aromaticity of the ring and yields the final product, 1-(2,3-dimethoxyphenyl)propan-1-amine-x-sulfonic acid (where x is the position of substitution, likely 4 or 6).

Oxidation to Ketone Mechanism (via Schiff Base): A plausible mechanism involving a Schiff base intermediate is as follows: researchgate.net

Nucleophilic Addition: The nitrogen atom of 1-(2,3-dimethoxyphenyl)propan-1-amine acts as a nucleophile, attacking the carbonyl carbon of a reagent like mesitylglyoxal. This forms a hemiaminal intermediate.

Dehydration: The hemiaminal eliminates a molecule of water to form a Schiff base (an imine).

Prototropic Rearrangement (Tautomerization): A proton is transferred from the carbon adjacent to the nitrogen to the nitrogen atom, shifting the double bond. This converts the initial Schiff base into an isomeric enamine-like Schiff base.

Hydrolysis: Mild acid-catalyzed hydrolysis of the rearranged Schiff base cleaves the C=N bond, which is replaced by a C=O bond, yielding the 1-(2,3-dimethoxyphenyl)propan-1-one product and releasing the amine portion of the reagent.

Reduction of Ketone to Alcohol Mechanism: The reduction of 1-(2,3-dimethoxyphenyl)propan-1-one with a hydride reagent like NaBH₄ follows a two-step mechanism:

Nucleophilic Hydride Attack: The hydride ion (H⁻), delivered from the borohydride complex, acts as a nucleophile and attacks the electrophilic carbonyl carbon. The π electrons of the C=O bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated by the solvent (e.g., ethanol (B145695) or methanol) in a subsequent workup step, yielding the final product, 1-(2,3-dimethoxyphenyl)propan-1-ol.

Stereochemical Investigations of 1 2,3 Dimethoxyphenyl Propan 1 Amine and Its Analogs

Assessment of Chirality and Stereoisomerism

Chirality in organic molecules most often arises from the presence of a tetrahedral carbon atom bonded to four different substituents. gcms.czyoutube.com This carbon is known as a chiral center or stereocenter. tru.ca The presence of a single chiral center in a molecule guarantees its chirality. Such molecules exist as a pair of stereoisomers called enantiomers, which are mirror images of each other but cannot be superimposed. youtube.comnih.gov

1-(2,3-Dimethoxyphenyl)propan-1-amine possesses a chiral center at the first carbon atom of the propane (B168953) chain (C1). This carbon is attached to four distinct groups:

A hydrogen atom (-H)

An amino group (-NH₂)

An ethyl group (-CH₂CH₃)

A 2,3-dimethoxyphenyl group

Due to this structural feature, the compound exists as two enantiomers, designated as (R)-1-(2,3-dimethoxyphenyl)propan-1-amine and (S)-1-(2,3-dimethoxyphenyl)propan-1-amine based on the Cahn-Ingold-Prelog priority rules. Enantiomers share identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions, a property known as optical activity. nih.gov

When a molecule contains more than one chiral center, other types of stereoisomers, known as diastereomers, can exist. Diastereomers are stereoisomers that are not mirror images of each other. tru.ca Unlike enantiomers, diastereomers have different physical and chemical properties. The introduction of additional chiral centers into analogs of 1-(2,3-dimethoxyphenyl)propan-1-amine would lead to the possibility of diastereomeric forms.

Enantiomeric Purity Determination Techniques

The determination of the enantiomeric composition of a chiral substance is crucial, particularly in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov Enantiomeric purity, often expressed as enantiomeric excess (e.e.), quantifies the amount of one enantiomer present in a mixture relative to the other. thieme-connect.de A variety of analytical techniques have been developed for the effective separation and quantification of enantiomers. jiangnan.edu.cn

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most widely used techniques for separating enantiomers. jiangnan.edu.cnnih.gov The separation is achieved by using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Key Principles and Methodologies:

Chiral Stationary Phases (CSPs): The choice of CSP is critical for achieving enantioseparation. nih.gov Common CSPs used for separating chiral amines include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, macrocyclic glycopeptides, and Pirkle-type phases. chromatographyonline.comhplc.eunih.gov Polysaccharide-based CSPs, in particular, are widely applicable due to their broad enantiorecognition capabilities. chromatographyonline.com

Mobile Phases: Chiral separations can be performed under normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com For basic compounds like primary amines, the mobile phase is often modified with acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) to improve peak shape and selectivity by minimizing non-specific interactions with the stationary phase. chromatographyonline.comwindows.net

Detection: Detection is typically performed using a standard UV detector. For more advanced applications, circular dichroism (CD) detectors can be coupled with HPLC to provide information on both the quantity and the chiral purity of the eluting compound. nih.gov

Below is a table summarizing typical conditions for the chiral separation of primary amines using HPLC.

| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Analyte Type | Reference |

|---|---|---|---|

| DAICEL CHIRALPAK OD-H (Cellulose derivative) | Hexane (B92381) / 2-Propanol (90:10) | (S)-1-phenylethylamine | doi.org |

| LarihcShell-P (Cyclofructan-based) | Acetonitrile / Methanol (B129727) with TFA/TEA additives | Primary amines | nih.gov |

| VancoShell (Macrocyclic glycopeptide) | Methanol with Ammonium (B1175870) Acetate (B1210297) buffer | Primary, secondary, and tertiary amines | nih.gov |

| CDShell-RSP (Cyclodextrin-based) | Polar organic and reversed-phase modes | Various amines | nih.gov |

Chiral Gas Chromatography (GC) is another powerful technique for the separation of volatile chiral compounds. gcms.czjiangnan.edu.cn For non-volatile or highly polar compounds like amines, derivatization is often required to increase their volatility and improve chromatographic performance.

Key Principles and Methodologies:

Derivatization: Primary amines are commonly derivatized to their trifluoroacetyl (TFA) derivatives before GC analysis. This process reduces the polarity of the amine group and enhances volatility. wiley.com

Chiral Stationary Phases: The most common CSPs for chiral GC are based on derivatized cyclodextrins coated onto a polysiloxane backbone. gcms.czwiley.com These cyclodextrin (B1172386) derivatives form transient diastereomeric inclusion complexes with the enantiomers, allowing for their separation.

Analytical Parameters: Isothermal or temperature-programmed conditions can be used. The choice of temperature can significantly affect the separation, influencing both retention times and resolution. wiley.com

The table below provides an example of conditions used for the chiral GC separation of a related compound class.

| Chiral Stationary Phase (CSP) | Derivatizing Agent | Analyte Class | Temperature Conditions | Reference |

|---|---|---|---|---|

| Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin | Trifluoroacetic anhydride | 1-Phenylalkylamines | Isothermal (90-190 °C) | wiley.com |

Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to HPLC for chiral separations, offering advantages such as high speed, reduced organic solvent consumption, and unique selectivity. chromatographyonline.comnih.gov The mobile phase typically consists of supercritical carbon dioxide mixed with an organic modifier, such as methanol or ethanol (B145695). researchgate.net

Key Principles and Methodologies:

Mobile Phase: The low viscosity and high diffusivity of supercritical CO₂ allow for high flow rates without significant loss of efficiency, leading to faster analysis times compared to HPLC. chromatographyonline.com

Chiral Stationary Phases: Most CSPs developed for HPLC, particularly polysaccharide-based ones, can be successfully used in SFC. chromatographyonline.com

Additives: For the analysis of basic compounds like 1-(2,3-dimethoxyphenyl)propan-1-amine, acidic and basic additives are often added to the modifier. chromatographyonline.com These additives can improve peak shape and enhance enantioselectivity by influencing the ionization state of the analyte and masking active sites on the stationary phase. fagg.be

The following table details typical SFC conditions for separating chiral primary amines.

| Chiral Stationary Phase (CSP) | Mobile Phase (CO₂ / Modifier) | Additives | Analyte Type | Reference |

|---|---|---|---|---|

| Larihc CF6-P (Cyclofructan-based) | CO₂ / Methanol (e.g., 80:20) | Trifluoroacetic acid / Triethylamine | Primary amines | chromatographyonline.com |

| Cellulose-based | CO₂ / Methanol | Acidic or basic additives | Methamphetamine | researchgate.net |

| Polysaccharide-based | CO₂ / Methanol, Ethanol, or 2-Propanol | Amine derivatives (basic) or TFA (acidic) | Various pharmaceuticals | fagg.be |

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. For chiral separations, a chiral selector is added to the background electrolyte (BGE). nih.govnih.gov

Key Principles and Methodologies:

Chiral Selectors: The most widely used chiral selectors in CE are cyclodextrins (CDs) and their derivatives (e.g., hydroxypropyl-β-CD, sulfated-β-CD). nih.govresearchgate.net The enantiomers form transient diastereomeric complexes with the CD, which have different effective mobilities, leading to their separation.

Separation Parameters: The degree of separation is influenced by several factors, including the type and concentration of the chiral selector, the pH and composition of the BGE, the applied voltage, and the capillary temperature. researchgate.net

Capillary Electrochromatography (CEC): This hybrid technique combines the principles of CE and HPLC. jiangnan.edu.cn It uses a packed capillary column (a CSP in the case of chiral separations), and the mobile phase is driven by both electroosmotic flow and pressure.

The table below presents examples of CE conditions for enantioseparation.

| Technique | Chiral Selector | Background Electrolyte (BGE) | Analyte Class | Reference |

|---|---|---|---|---|

| Capillary Zone Electrophoresis (CZE) | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Borax-NaOH buffer (pH 10.02) | Stereoisomers of a substituted propanediol | researchgate.net |

| CZE | Carboxymethyl-β-CD (CM-β-CD) | Phosphate buffer | β-blockers (basic drugs) | nih.gov |

| CZE | β-cyclodextrin | Strongly alkaline solution | threo-2-amino-1-(4-nitrophenyl)-1,3-propanediol | researchgate.net |

Conformational Analysis of Enantiomers

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For chiral molecules, the preferred conformations of each enantiomer can influence their interactions with other chiral entities, such as CSPs or biological receptors.

The conformational preferences of 1-(2,3-dimethoxyphenyl)propan-1-amine and its analogs are determined by the steric and electronic interactions between the substituents around the chiral center. The relative orientation of the bulky 2,3-dimethoxyphenyl group, the ethyl group, and the amino group will dictate the molecule's most stable, low-energy conformations.

Techniques for Conformational Analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for conformational analysis. By forming diastereomeric derivatives (e.g., using Mosher's acid), the resulting diastereomers will have distinct NMR spectra. nih.gov Analysis of chemical shifts and coupling constants in these derivatives can provide insights into the predominant conformation of the original enantiomers. nih.govnih.gov

X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides precise information about the solid-state conformation, including bond lengths, bond angles, and torsion angles. nih.gov Studies on related structures, such as flavanones containing a 2,3-dimethoxyphenyl group, have detailed the specific torsion angles of the methoxy (B1213986) groups relative to the phenyl ring. nih.gov

Computational Modeling: Theoretical calculations and molecular modeling are used to predict the relative energies of different conformers and to visualize the three-dimensional structures of the enantiomers. These methods can complement experimental data and help rationalize the observed enantioselectivity in chromatographic separations.

The conformation of the enantiomers of 1-(2,3-dimethoxyphenyl)propan-1-amine is expected to be a key factor in its chiral recognition. The specific spatial arrangement of the hydrogen-bond donor (amino group) and the aromatic ring system creates a unique three-dimensional profile that can be selectively recognized by a chiral stationary phase or a biological receptor.

Computational Chemistry and Molecular Modeling Applications for 1 2,3 Dimethoxyphenyl Propan 1 Amine

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, often employing Density Functional Theory (DFT), are used to solve the electronic structure of a molecule, providing detailed information about its orbitals and charge distribution. These calculations are fundamental to understanding the molecule's reactivity and kinetic stability.

HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of Frontier Molecular Orbital (FMO) theory. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and stability. nih.govresearchgate.netnih.gov

A theoretical HOMO-LUMO analysis for 1-(2,3-dimethoxyphenyl)propan-1-amine would reveal the following:

Energy Gap (ΔE): A small energy gap signifies that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. Conversely, a large energy gap indicates high stability. youtube.com

Orbital Distribution: The spatial distribution of the HOMO and LUMO provides insight into the regions of the molecule involved in electron donation and acceptance. For this compound, the HOMO would likely be localized on the electron-rich 2,3-dimethoxyphenyl ring, which can readily donate electrons. The LUMO would likely be distributed more broadly across the molecule, representing regions that can accept electron density. researchgate.net

This analysis helps predict how the molecule might participate in charge-transfer interactions.

Table 1: Conceptual Quantum Chemical Reactivity Descriptors

| Parameter | Definition | Conceptual Importance for 1-(2,3-Dimethoxyphenyl)propan-1-amine |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher reactivity; a larger gap suggests greater stability. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from an equilibrium system. |

Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the total electrostatic potential on the electron density surface of a molecule. It is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule and predicting its intermolecular interaction patterns. nih.gov

The MEP map uses a color scale to denote different potential regions:

Red/Yellow: Regions of negative electrostatic potential, which are electron-rich. These areas are susceptible to electrophilic attack.

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For 1-(2,3-dimethoxyphenyl)propan-1-amine, an MEP map would conceptually show:

Negative Potential: Concentrated around the electronegative oxygen atoms of the two methoxy (B1213986) groups and the nitrogen atom of the amine group, due to their lone pairs of electrons. These sites represent likely points for hydrogen bond acceptance or interaction with electrophiles.

Positive Potential: Located around the hydrogen atoms of the amine group (-NH2), indicating these are the most probable sites for hydrogen bond donation or interaction with nucleophiles.

Molecular Mechanics and Dynamics Simulations

While quantum methods excel at describing electronic properties, molecular mechanics and dynamics simulations are better suited for exploring the large-scale motion and conformational landscape of molecules, including their interactions with the surrounding environment over time. nih.gov

Conformational Flexibility Analysis

Phenethylamine (B48288) derivatives are known to be flexible molecules, and their specific three-dimensional shape (conformation) is crucial to their function. nih.govresearchgate.netkent.ac.ukacs.org 1-(2,3-Dimethoxyphenyl)propan-1-amine has several rotatable single bonds: the C-C bonds in the propane (B168953) chain and the C-O bonds of the methoxy groups.

A conformational analysis, typically performed using molecular mechanics force fields, would:

Identify the set of stable, low-energy conformers of the molecule.

Determine the relative energies of these conformers and the energy barriers for rotation between them.

Reveal preferred spatial arrangements, such as whether the side chain is extended away from the phenyl ring or folded towards it. researchgate.net

Understanding the accessible conformations and their relative stabilities is essential for predicting how the molecule might adapt its shape to interact with other molecules.

Solvent Interaction Modeling

Molecular dynamics (MD) simulations can model the behavior of 1-(2,3-dimethoxyphenyl)propan-1-amine in a solvent, such as water, providing insight into its solvation and dynamic behavior. nih.gov These simulations track the movements and interactions of the solute and solvent molecules over time.

An MD simulation would likely show:

Hydrogen Bonding: The polar amine group (-NH2) and the oxygen atoms of the methoxy groups would form hydrogen bonds with surrounding water molecules. The amine group can act as both a hydrogen bond donor and acceptor, while the methoxy oxygens act as acceptors.

Dynamic Behavior: The simulation would reveal how water molecules organize around the solute and how the solute's own flexibility is influenced by the solvent environment. The stability of these solute-solvent interactions is a key determinant of the molecule's solubility. nih.govacademie-sciences.fr

Ligand Design and Structure-Activity Relationship (SAR) Methodologies (Conceptual)

The computational data gathered from quantum and molecular mechanics studies provide a powerful, rational foundation for ligand design and the development of Structure-Activity Relationships (SAR). creative-proteomics.comoncodesign-services.comnih.gov SAR explores how systematic changes to a molecule's chemical structure correlate with changes in its properties or activities. jove.com

The computational insights can be applied conceptually as follows:

Identifying Interaction Points: The MEP map (Section 5.1.2) highlights the electron-rich and electron-poor regions that are prime candidates for forming intermolecular interactions like hydrogen bonds or electrostatic contacts. SAR exploration could involve modifying the molecule to enhance or alter interactions at these key points. For instance, changing the substituents on the phenyl ring could modulate the electronic properties of the entire molecule. biomolther.orgbiomolther.orgbiomolther.orgresearchgate.netbiomolther.org

Understanding Shape and Flexibility: Conformational analysis (Section 5.2.1) reveals the molecule's preferred 3D shapes. SAR methodologies can use this information to design more rigid analogues that "lock" the molecule into a desired conformation or introduce groups that alter its flexibility, thereby influencing its activity.

Developing Quantitative Models (QSAR): The electronic descriptors calculated from quantum chemistry, such as HOMO-LUMO energies and dipole moments (Section 5.1.1), can be used as parameters in Quantitative Structure-Activity Relationship (QSAR) models. youtube.comnih.gov By synthesizing and testing a series of related molecules, a mathematical model can be built that correlates these computational descriptors with observed activity. This model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding and prioritizing synthetic efforts in drug discovery. jove.com

By integrating these computational approaches, a detailed, atomistic understanding of 1-(2,3-dimethoxyphenyl)propan-1-amine can be developed, providing a conceptual framework for the rational design of new molecules with tailored properties. oncodesign-services.comnih.gov

Virtual Screening and Lead Optimization Studies

Computational chemistry offers powerful tools for drug discovery and development, including virtual screening and lead optimization. These in silico techniques allow for the rapid assessment of large libraries of chemical compounds to identify potential drug candidates and to refine their properties for improved efficacy and safety.

Virtual Screening

Virtual screening is a computational methodology used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. This process can be broadly categorized into two main approaches: ligand-based and structure-based virtual screening.

Ligand-Based Virtual Screening (LBVS): This approach is utilized when the three-dimensional structure of the target is unknown, but a set of molecules with known activity is available. It relies on the principle that molecules with similar structures are likely to have similar biological activities. Methods such as similarity searching, pharmacophore modeling, and quantitative structure-activity relationship (QSAR) models are employed to identify novel compounds with potential activity.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, SBVS can be employed. This method, also known as molecular docking, involves predicting the binding mode and affinity of a small molecule within the active site of the target. Large compound libraries can be docked against the target, and the results are scored and ranked to prioritize candidates for experimental testing.

Lead Optimization

Following the identification of a "hit" compound from a screening campaign, the process of lead optimization begins. This iterative process involves modifying the chemical structure of the lead compound to improve its pharmacological properties. Computational methods play a crucial role in guiding these modifications. Key aspects of lead optimization include:

Improving Potency and Selectivity: Molecular docking and molecular dynamics simulations can provide insights into the key interactions between the ligand and the target. This information can be used to design modifications that enhance binding affinity for the intended target while minimizing interactions with off-target proteins, thereby improving selectivity.

Optimizing ADMET Properties: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can predict these properties, allowing for the early identification and mitigation of potential liabilities. For instance, modifications can be made to improve solubility, metabolic stability, or membrane permeability.

Application to 1-(2,3-Dimethoxyphenyl)propan-1-amine

A review of publicly available scientific literature did not yield specific virtual screening or lead optimization studies focused on 1-(2,3-dimethoxyphenyl)propan-1-amine. Such studies would be essential to explore its potential as a therapeutic agent.

Hypothetically, if this compound were identified as a hit for a particular biological target, a lead optimization campaign could be initiated. This would involve computational chemists and medicinal chemists working together to:

Elucidate the Structure-Activity Relationship (SAR): Systematically modifying the structure of 1-(2,3-dimethoxyphenyl)propan-1-amine, for example, by altering the substitution pattern on the phenyl ring or modifying the propan-1-amine side chain, and using computational models to predict the impact of these changes on binding affinity.

In Silico ADMET Profiling: Using a variety of computational tools to predict the pharmacokinetic and toxicological profile of designed analogs to guide the selection of compounds for synthesis and further testing.

Without experimental data from such studies, the potential of 1-(2,3-dimethoxyphenyl)propan-1-amine as a lead compound remains speculative. The application of virtual screening and lead optimization methodologies would be a critical step in any drug discovery program involving this molecule.

Role As a Chemical Precursor and Building Block in Complex Organic Synthesis

Synthesis of Advanced Amine Derivatives and Analogs

The primary amine functionality of 1-(2,3-dimethoxyphenyl)propan-1-amine is a reactive handle that allows for its elaboration into a variety of advanced amine derivatives and analogs. This transformation is crucial for modifying the compound's properties and for introducing new functionalities.

One of the fundamental reactions is N-alkylation , where the hydrogen atoms on the nitrogen are replaced with alkyl groups. This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes or ketones. These modifications can lead to the formation of secondary and tertiary amines with tailored steric and electronic properties.

Another important transformation is N-acylation , which involves the reaction of the primary amine with acylating agents such as acid chlorides or anhydrides. This leads to the formation of amides, which are important functional groups in many biologically active molecules and polymers. The reactivity of the amine allows for the introduction of a wide range of acyl groups, thereby enabling the synthesis of a diverse library of amide derivatives.

The synthesis of N-substituted derivatives is a common strategy to create analogs with modified biological activities or physicochemical properties. rsc.org For instance, the reaction with sulfonyl chlorides yields sulfonamides, a class of compounds with a broad spectrum of applications.

A two-step synthesis approach can be employed to generate multi-substituted amines, where an N-methoxy group can be used to control the reactivity of the amine. researchgate.net This strategy allows for the selective introduction of different functional groups, further expanding the diversity of accessible amine derivatives. researchgate.net

Intermediate in the Preparation of Heterocyclic Compounds

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. 1-(2,3-Dimethoxyphenyl)propan-1-amine can serve as a crucial intermediate in the synthesis of various nitrogen-containing heterocycles. mdpi.comlibretexts.org

The primary amine group can participate in cyclization reactions to form heterocyclic rings. beilstein-journals.org For example, it can react with dicarbonyl compounds or their equivalents in condensation reactions to form five- or six-membered rings. The Paal-Knorr synthesis, for instance, allows for the preparation of substituted pyrroles from a primary amine and a 1,4-dicarbonyl compound. nih.gov

Furthermore, this amine can be a key component in multicomponent reactions (MCRs) , which are highly efficient processes for the synthesis of complex molecules, including heterocycles, in a single step. windows.net In these reactions, the amine can react with two or more other starting materials to assemble a heterocyclic core.

The strategic use of 1-(2,3-dimethoxyphenyl)propan-1-amine in cyclization strategies, such as those involving 1,3-enynes, can lead to the formation of diverse heterocyclic and carbocyclic frameworks. nih.gov Palladium-catalyzed cyclization amination of propargylamines with 1,3-dienes represents another modern approach to synthesizing substituted pyrrolidines. researchgate.net

| Heterocycle Class | Synthetic Strategy |

| Pyrroles | Paal-Knorr synthesis with 1,4-dicarbonyls nih.gov |

| Pyrrolidines | Palladium-catalyzed cyclization with 1,3-dienes researchgate.net |

| Various N-heterocycles | Enamide cyclization strategies beilstein-journals.org |

| Diverse Heterocycles | Multicomponent reactions windows.net |

Scaffold for the Development of Structurally Diverse Molecules

In the context of drug discovery and combinatorial chemistry, a "scaffold" refers to the core structure of a molecule to which various substituents can be attached. wiley-vch.de 1-(2,3-Dimethoxyphenyl)propan-1-amine provides a robust scaffold for the development of structurally diverse molecules due to its combination of an aromatic ring and a flexible side chain with a reactive amine group. nih.govnih.gov

The generation of molecular diversity is a key objective in the search for new bioactive compounds. nih.gov By systematically modifying the structure of 1-(2,3-dimethoxyphenyl)propan-1-amine, chemists can create large libraries of related compounds. nih.gov This can be achieved by varying the substituents on the aromatic ring, modifying the propyl chain, or, most commonly, by reacting the amine group with a wide range of building blocks. nih.govnumberanalytics.com

The concept of "scaffold diversity synthesis" aims to create collections of compounds with fundamentally different three-dimensional shapes. nih.govresearchgate.net The 1-(2,3-dimethoxyphenyl)propan-1-amine scaffold can be incorporated into such synthetic strategies to generate novel molecular architectures. enamine.net Its structure allows for the exploration of chemical space by providing a platform for the attachment of various pharmacophores and functional groups, leading to molecules with potentially new and improved biological activities. mdpi.com

Applications in Multi-Step Organic Transformations

Complex organic molecules, such as natural products and pharmaceuticals, are often synthesized through multi-step reaction sequences . youtube.comvapourtec.com 1-(2,3-Dimethoxyphenyl)propan-1-amine can be a critical starting material or intermediate in such synthetic endeavors. nih.govresearchgate.netresearchgate.net

In a multi-step synthesis, the amine can be introduced early in the sequence, and its functional group can be carried through several reaction steps, or it can be protected and deprotected as needed. The dimethoxyphenyl group can also be modified, for example, through demethylation to reveal hydroxyl groups, which can then be further functionalized.

The utility of this compound in multi-step synthesis is exemplified by its potential role in the construction of alkaloids or other complex nitrogen-containing natural products. beilstein-journals.org The strategic incorporation of this building block allows for the efficient assembly of the target molecule's carbon skeleton and the introduction of key functional groups. The development of one-pot multi-step processes, where several reactions are carried out in the same reaction vessel without isolation of intermediates, is a growing area of research aimed at improving the efficiency and sustainability of chemical synthesis. researchgate.net

The planning of such syntheses often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler precursors. youtube.comnih.govarxiv.org 1-(2,3-Dimethoxyphenyl)propan-1-amine can be identified as a key "synthon" in the retrosynthesis of more complex targets, highlighting its importance as a fundamental building block in the toolbox of synthetic organic chemists.

Advanced Analytical Characterization of 1 2,3 Dimethoxyphenyl Propan 1 Amine and Its Derivatives

Spectroscopic Analysis for Structural Elucidation

Specific ¹H NMR, ¹³C NMR, and 2D-NMR data for 1-(2,3-Dimethoxyphenyl)propan-1-amine are not available in the reviewed literature. For a complete structural elucidation, such data would be essential to confirm the proton and carbon environments within the molecule, including the connectivity of the propan-1-amine chain to the 2,3-dimethoxyphenyl ring.